

An In-Depth Technical Guide to 5-Formyl-3-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 5-Formyl-3-methoxyphenylboronic acid

Cat. No.: B1443117

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Introduction: A Versatile Building Block in Modern Synthesis

5-Formyl-3-methoxyphenylboronic acid, registered under CAS Number 1451392-09-8, is a highly functionalized organoboron compound that has emerged as a valuable reagent in synthetic chemistry.^{[1][2][3]} Its unique trifunctional structure—featuring a boronic acid, a benzaldehyde, and a methoxy group—positions it as a strategic building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

The presence of the boronic acid moiety makes it an ideal participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.^{[4][5]} Simultaneously, the aldehyde group offers a reactive handle for a multitude of subsequent transformations, such as reductive amination, oxidation, reduction, and olefination. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity in coupling and other reactions. This combination of functionalities in a single, stable molecule

allows for streamlined and convergent synthetic strategies, making it a prized intermediate in the synthesis of pharmaceuticals and advanced materials.

Physicochemical and Structural Characteristics

The authoritative identification of this compound is crucial for reproducible research. It is often listed under the synonymous IUPAC name, (3-Formyl-5-methoxyphenyl)boronic acid.

Property	Value	Source
CAS Number	1451392-09-8	[1] [2] [3]
Molecular Formula	C ₈ H ₉ BO ₄	[3]
Molecular Weight	179.97 g/mol	[3]
Appearance	Typically an off-white to white solid or powder	[6]
Melting Point	109-113 °C (for the related isomer 3-Formylphenylboronic acid)	[6]
Purity	Commercially available with ≥95% purity	[6]

Note: Specific experimental data such as melting point and solubility for this exact CAS number can vary between suppliers and batches. The provided melting point is for a closely related isomer and should be considered an estimate.

Core Synthesis Strategies

The preparation of **5-Formyl-3-methoxyphenylboronic acid** can be approached from two primary retrosynthetic pathways: the formylation of a pre-existing boronic acid or the borylation of a functionalized aryl halide.

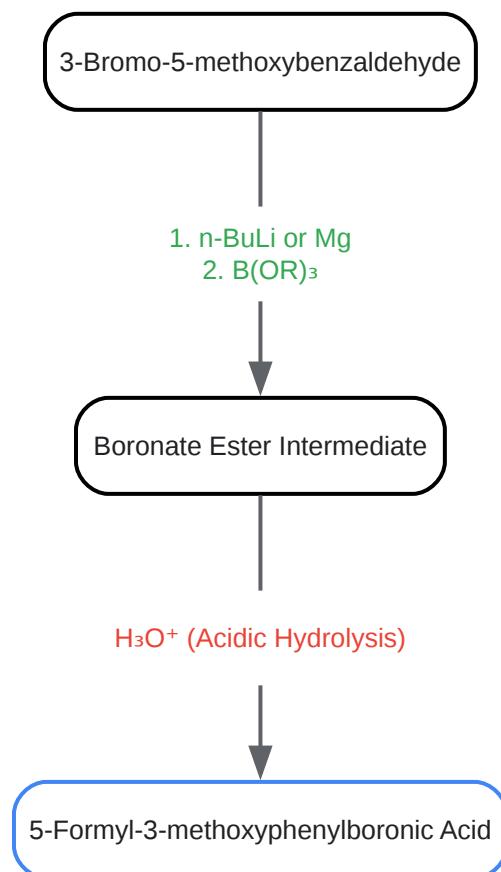
Borylation of an Aryl Halide Precursor

A prevalent and reliable method for synthesizing arylboronic acids involves the metal-halogen exchange of an aryl halide followed by quenching with a borate ester.[\[7\]](#) For this specific target,

the logical starting material is 3-Bromo-5-methoxybenzaldehyde.

The general workflow is as follows:

- **Lithiation/Grignard Formation:** The aryl bromide is treated with a strong organometallic base, typically n-butyllithium (n-BuLi) at very low temperatures (-78 °C) or with magnesium metal to form the corresponding Grignard reagent. This step generates a highly nucleophilic aryl anion.
- **Borylation:** The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate ($B(OMe)_3$) or triisopropyl borate ($B(O-iPr)_3$). The nucleophilic aryl group attacks the electrophilic boron atom.
- **Hydrolysis:** The resulting boronate ester is carefully hydrolyzed under acidic aqueous conditions (e.g., with HCl) to yield the final boronic acid product.



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Caption: Borylation of an Aryl Halide Precursor.

Rieche Formylation of a Boronic Acid Precursor

An alternative strategy involves introducing the formyl group onto a pre-existing boronic acid. The Rieche formylation is an effective method for this transformation, utilizing dichloromethyl methyl ether ($\text{Cl}_2\text{CHOCH}_3$) and a Lewis acid catalyst like titanium tetrachloride (TiCl_4) or iron(III) chloride (FeCl_3).^[8]

This method leverages the electrophilic aromatic substitution mechanism. The methoxy group on the precursor, 3-methoxyphenylboronic acid, is an ortho-, para-director. Formylation is directed to the position activated by the methoxy group and ortho to the boronic acid.

Experimental Protocol: Rieche Formylation^[8]

- **Setup:** A solution of 3-methoxyphenylboronic acid (1.0 mmol) in dry dichloromethane (DCM, 15 mL) is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen) and cooled to 0 °C in an ice bath.
- **Lewis Acid Addition:** A Lewis acid such as TiCl_4 (1.8 eq., 1.8 mmol) is added slowly to the stirring solution.
- **Formylating Agent Addition:** Dichloromethyl methyl ether (1.1 eq., 1.1 mmol) is added dropwise to the reaction mixture.
- **Reaction:** The mixture is stirred at 0 °C for approximately 3 hours, with progress monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water or dilute HCl.
- **Workup:** The mixture is transferred to a separatory funnel and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- **Purification:** The resulting crude product is purified by silica gel flash chromatography to yield the pure **5-Formyl-3-methoxyphenylboronic acid**.

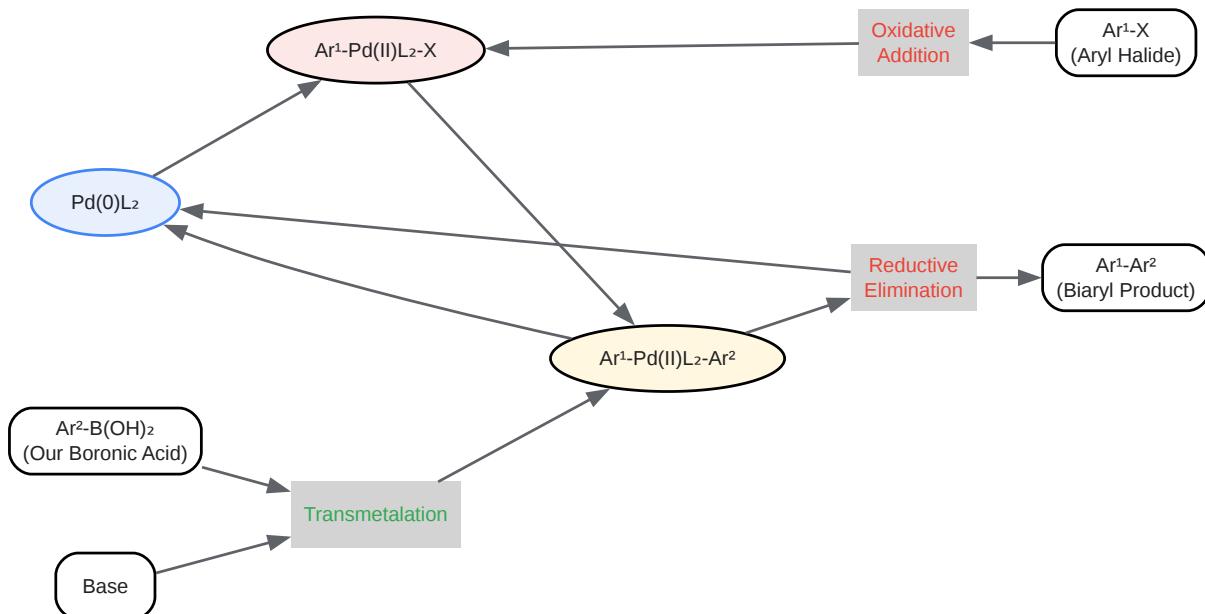
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **5-Formyl-3-methoxyphenylboronic acid** is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and styrenyl compounds.^[9]

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving three key steps:^[9]

- Oxidative Addition: A low-valent Palladium(0) catalyst, often generated in situ, inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
- Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-formyl-3-methoxyphenyl moiety) to the Pd(II) center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.



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Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative procedure for coupling **5-Formyl-3-methoxyphenylboronic acid** with an aryl bromide.

- **Reagent Preparation:** To a reaction vessel, add the aryl bromide (1.0 eq.), **5-Formyl-3-methoxyphenylboronic acid** (1.2-1.5 eq.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq.).
- **Catalyst Addition:** Add the palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%) or a combination of a palladium source like $\text{Pd}(\text{OAc})_2$ and a phosphine ligand.

- Solvent and Degassing: Add a suitable solvent system, often a mixture like 1,4-dioxane/water or toluene/ethanol/water.[\[2\]](#) The mixture must be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
- Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Safe Handling and Storage

As with all chemical reagents, proper handling of **5-Formyl-3-methoxyphenylboronic acid** is essential for laboratory safety.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[9\]](#) Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (2-8 °C) under an inert atmosphere is recommended.[\[9\]](#) Boronic acids can be sensitive to moisture and air.
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion

5-Formyl-3-methoxyphenylboronic acid (CAS 1451392-09-8) is a powerful and versatile building block for organic synthesis. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the synthetic potential of its

aldehyde functionality, makes it an invaluable tool for researchers in medicinal chemistry and materials science. Understanding its properties, synthesis, and reaction mechanisms allows chemists to design more efficient and innovative pathways to complex target molecules, accelerating the pace of discovery and development.

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